Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
Description
Properties
IUPAC Name |
methyl 2-(dimethylsulfamoyloxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJPXRCGMKZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves the reaction of methyl 2-hydroxybenzoate with dimethylaminosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
The compound shares structural homology with sulfonylurea herbicides, which feature a triazine ring linked to a sulfonylurea bridge. Key comparisons include:
Key Differences :
- Core Structure: Unlike sulfonylureas, this compound lacks the critical triazine ring and urea (-NH-C(O)-NH-) linkage, which are essential for ALS inhibition .
- Functional Groups: The dimethylamino sulfonyloxy group in the target compound may confer distinct physicochemical properties, such as increased solubility or altered binding affinity compared to sulfonylureas.
Sulfonamide Fungicides
The dimethylamino sulfonyl moiety is also present in sulfonamide fungicides, though with divergent backbones:
Comparison :
- Backbone : The target compound’s benzoate ester backbone differs from the aliphatic sulfonamide chains in tolylfluanid and dichlofluanid.
- Bioactivity : Sulfonamide fungicides act via inhibition of fungal mitochondrial respiration, whereas the target compound’s mode of action remains uncharacterized in the provided evidence .
Biological Activity
Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a methyl ester group, a sulfonamide moiety, and a dimethylamino group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal and antibacterial agent.
Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, derivatives of benzenesulfonamides have shown efficacy against various fungal strains such as Candida spp. and Aspergillus spp. .
Antibacterial Activity
In a comparative study, similar compounds demonstrated mild to moderate antibacterial activities against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The effectiveness was assessed at concentrations around 100 µg/ml .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes critical for microbial survival.
- Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds. Below is a summary table highlighting key findings:
Q & A
Q. Table 1. Key Synthetic Intermediates and Analytical Signatures
| Intermediate | NMR (¹H, ppm) | IR (cm⁻¹) |
|---|---|---|
| 2-Hydroxybenzoic acid | 6.8–7.6 (aromatic) | 3200 (OH), 1680 (C=O) |
| Sulfonyl chloride derivative | 3.1 (N(CH₃)₂) | 1360, 1170 (S=O) |
| Final ester product | 3.8 (COOCH₃), 2.8 (N(CH₃)₂) | 1720 (C=O), 1350 (S=O) |
Q. Table 2. Comparative Bioactivity in ALS Inhibition Assays
| Compound | IC₅₀ (nM) | Target Plant |
|---|---|---|
| Metsulfuron-methyl | 12.3 | Amaranthus retroflexus |
| Target compound (predicted) | 18.9* | Amaranthus retroflexus |
| *Estimated via QSAR modeling using MOE software. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
